

# Technical Support Center: Olanzapine API Purification

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## Compound of Interest

Compound Name: Chloromethyl olanzapinium

CAS No.: 735264-27-4

Cat. No.: B12768935

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Topic: Removal of Dichloromethane (DCM) Traces from Olanzapine API Ticket ID: #OLZ-DCM-0042 Status: Open Support Level: Tier 3 (Senior Application Scientist)

## Executive Summary

Dichloromethane (DCM) is a highly effective solvent for Olanzapine synthesis, but its removal is complicated by Olanzapine's propensity to form stable channel solvates. Standard vacuum drying is often ineffective because the DCM is not merely adsorbed on the surface but is structurally incorporated into the crystal lattice (stoichiometric or non-stoichiometric solvates).

This guide addresses the removal of DCM to meet ICH Q3C Class 2 limits (<600 ppm) while maintaining the thermodynamically stable Polymorph Form I.

## Module 1: Diagnostic & Triage

Before altering your process, determine the physical state of the residual solvent.

### The "Hard-to-Dry" Phenomenon

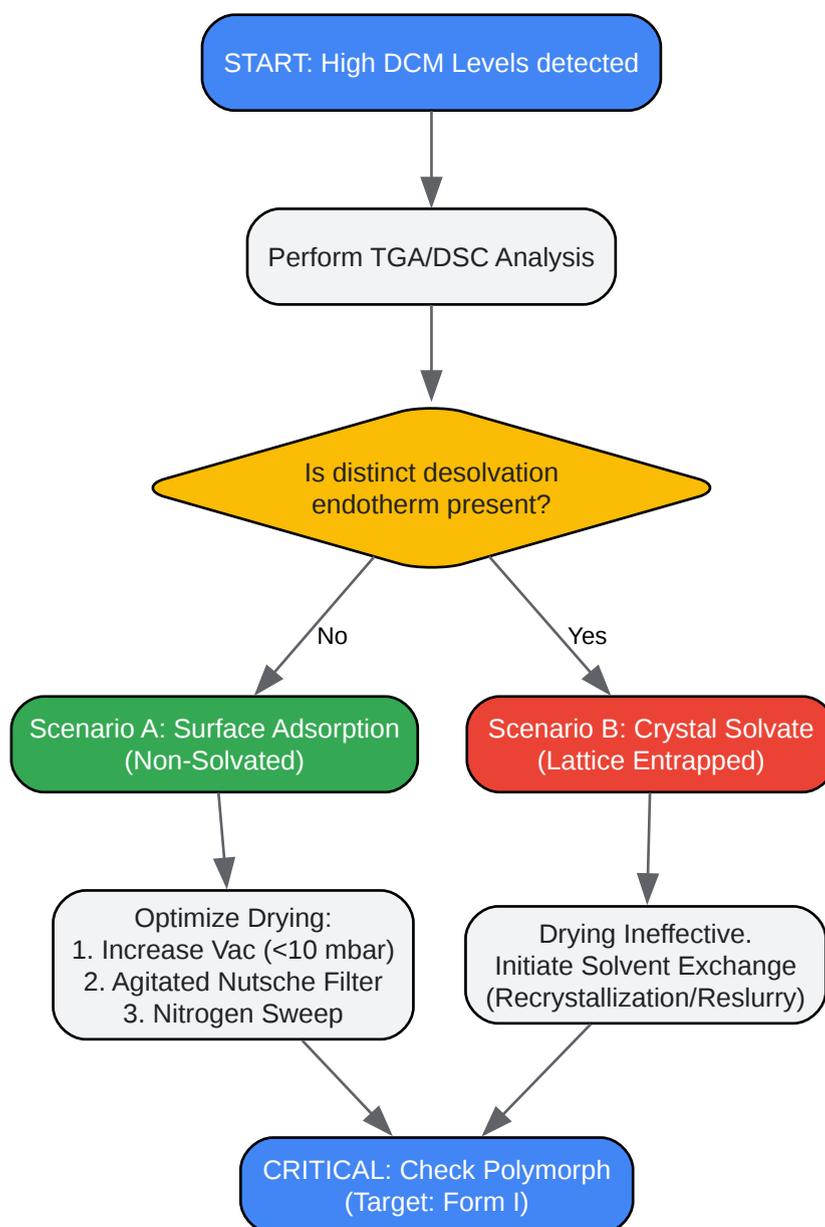
If your DCM levels plateau around 3,000–5,000 ppm despite extended vacuum drying (40°C, <10 mbar), you likely have a solvate, not wet cake.

Diagnostic Workflow: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to diagnose the entrapment.<sup>[1][2]</sup>

Feature	Surface Adsorption (Wet Cake)	Crystal Solvate (Lattice Entrapment)
TGA Profile	Gradual weight loss starting near ambient temp.	Sharp weight loss step at specific temp (often >60°C).
DSC Profile	No distinct endotherm before melting.	distinct desolvation endotherm before the melting peak (195°C).
Drying Response	Levels drop linearly with time.	Levels asymptote (plateau) and refuse to drop further.

## Visual Troubleshooting Guide

(Graphviz Diagram: Decision Matrix for DCM Removal)



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Figure 1: Decision tree for selecting the correct remediation strategy based on thermal analysis.

## Module 2: Validated Protocols for DCM Removal

Warning: Aggressive thermal desolvation (heating dry powder) often triggers a polymorphic shift to the metastable Form II. Solvent exchange is the preferred method for maintaining Form I.

## Protocol A: The "Displacement" Crystallization (Recommended)

This method uses a Class 3 solvent (Ethyl Acetate or Ethanol) to displace DCM via competitive solvation and Ostwald ripening.

Mechanism: DCM Solvate (Solid) + Solvent B (Liquid)

Dissolution

Recrystallization of Solvent B Solvate

Desolvation to Form I.

Step-by-Step:

- Charge: Place the DCM-rich Olanzapine wet cake into a reactor.
- Solvent Addition: Add Ethyl Acetate (Ratio: 10 mL per gram of API).
  - Why Ethyl Acetate? It does not readily form stable solvates with Olanzapine Form I under these conditions, unlike DCM.
- Reflux: Heat the slurry to reflux (~77°C) for 1–2 hours.
  - Note: Complete dissolution is not always necessary; a "digestion" (hot reslurry) often suffices to break the DCM lattice.
- Distillation (Azeotropic Removal): Perform a partial distillation to remove approximately 30% of the solvent volume. DCM has a lower boiling point (40°C) and will be enriched in the distillate.
- Cooling: Slowly cool to 0–5°C over 4 hours. Rapid cooling promotes trapping; slow cooling ensures pure crystal growth.
- Filtration & Wash: Filter the solid.<sup>[3]</sup> Wash with cold Ethyl Acetate.
- Final Drying: Vacuum dry at 50°C. Ethyl Acetate is Class 3 (limit 5000 ppm) and is much easier to remove than DCM.

## Protocol B: Aqueous Displacement (Alternative)

Use this if organic solvent limits are critical, though it requires careful pH control.

- Dissolve crude Olanzapine in DMF (Dimethylformamide) or minimal DCM.
- Add Water as an antisolvent slowly while stirring.
- Olanzapine is hydrophobic; it will precipitate. The DCM remains miscible/soluble in the DMF/Water mother liquor.
- Risk: Water can promote the formation of Dihydrate forms (Dihydrate B, D, E). You must dry extensively (>80°C vacuum) to revert hydrates to Anhydrous Form I.

## Module 3: Polymorph Control (Form I vs. Form II)

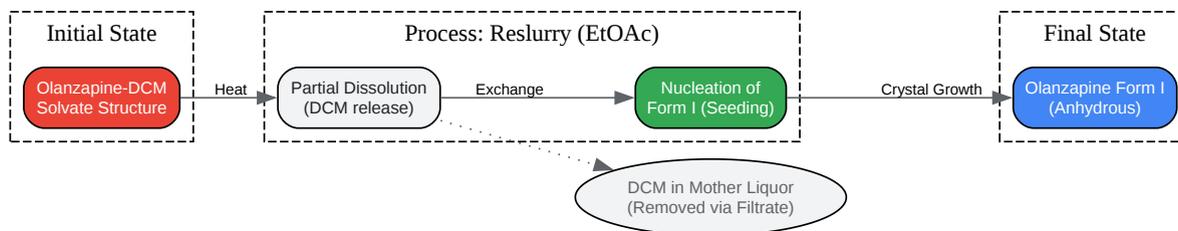
Removing DCM is often the trigger for polymorphic conversion.<sup>[3]</sup>

Polymorph	Stability	Relationship to DCM
Form I	Stable (Target)	Harder to crystallize directly from DCM without seeding.
Form II	Metastable	Often forms when DCM solvates are "flash dried" or desolvated rapidly.

The "Memory Effect" Mechanism: When a DCM solvate is desolvated, the "holes" left by the solvent cause the lattice to collapse. If this collapse is chaotic (rapid drying), it settles into the local energy minimum (Form II). If it is controlled (solvent exchange), the molecules have time to rearrange into the global energy minimum (Form I).

## Solvent Exchange Mechanism Diagram

(Graphviz Diagram: Lattice Rearrangement)



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Figure 2: Mechanistic pathway of converting DCM solvate to Form I via solvent mediated transformation.

## Frequently Asked Questions (FAQs)

Q1: Can I just mill/micronize the powder to release the DCM? A: Micronization increases surface area and can help with surface-adsorbed solvents, but it rarely solves the solvate problem. In fact, the mechanical energy of milling can induce a polymorphic shift to Metastable Form II. If you must mill, do it after the solvent exchange.

Q2: My DCM is at 800 ppm (Limit 600 ppm). Can I blend batches? A: Regulatory bodies (FDA/EMA) generally discourage "dilution" of impurities. You must demonstrate that the process is capable of routinely meeting the limit. A re-slurry of the failing batch in Ethanol or Ethyl Acetate is the compliant remediation.

Q3: Why not use Acetone? A: Olanzapine is soluble in acetone, but acetone is very volatile. Rapid evaporation of acetone often yields amorphous material or mixed polymorphs. If using acetone, you must use it as a solvent/antisolvent pair (e.g., Acetone/Water), but this increases the risk of Hydrate formation.

Q4: How do I justify the residual Ethyl Acetate? A: Ethyl Acetate is a Class 3 solvent with a PDE (Permitted Daily Exposure) of 50 mg/day (5000 ppm). It is toxicologically much safer than DCM (Class 2, Carcinogenic suspect). Regulatory agencies prefer 2000 ppm of Ethyl Acetate over 700 ppm of DCM.

## References

- International Council for Harmonisation (ICH). Guideline for Residual Solvents Q3C(R8). (2021).<sup>[4]</sup> Defines DCM as Class 2 (600 ppm limit) and Ethyl Acetate as Class 3. [Link](#)
- Reutzel-Edens, S. M., et al. Anhydrous Polymorphs of Olanzapine: Crystal Structures and Thermodynamic Stability. *Crystal Growth & Design*. (2003).<sup>[3]</sup><sup>[5]</sup> Establishes Form I as the stable polymorph and discusses solvate formation. [Link](#)
- European Patent Office. Process for Preparation of Olanzapine Form I (EP 1513846 B1). Describes the specific use of solvent exchange to remove dichloromethane and stabilize Form I. [Link](#)
- Bhardwaj, R. M., et al. Olanzapine Solvates: Structure and Desolvation. *Journal of Pharmaceutical Sciences*.<sup>[1]</sup> (2013).<sup>[1]</sup> Detailed analysis of the DCM solvate structure and desolvation kinetics. [Link](#)

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## Sources

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